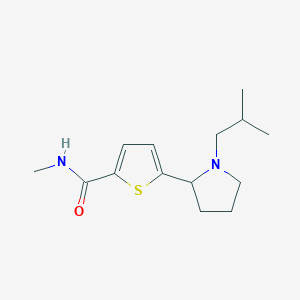methanone](/img/structure/B5972244.png)
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone, also known as HNG-156, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The mechanism of action of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone is not fully understood. However, studies have suggested that [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone exerts its effects by modulating various signaling pathways. For example, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have various biochemical and physiological effects. In cancer cells, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines in immune cells. Furthermore, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone is that it has been shown to have a high selectivity for cancer cells, which may reduce the risk of off-target effects. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have low toxicity in animal models. However, one limitation of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone. One area of research is to further elucidate its mechanism of action. Additionally, studies are needed to determine the optimal dosage and administration regimen for [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone. Furthermore, studies are needed to evaluate the efficacy of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone in animal models of various diseases, including cancer, neurodegenerative disorders, and inflammation. Finally, studies are needed to evaluate the safety and efficacy of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone in human clinical trials.
Synthesis Methods
The synthesis of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone involves the reaction of 1-naphthylmethanone with 1-(2-hydroxy-5-methoxybenzyl)piperidine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is subsequently reduced to produce the final product. This synthesis method has been optimized to yield high purity and yield of [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone.
Scientific Research Applications
[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been extensively studied for its potential therapeutic applications. One area of research is its anti-cancer properties. Studies have shown that [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, [1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
[1-[(2-hydroxy-5-methoxyphenyl)methyl]piperidin-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-28-20-11-12-23(26)19(14-20)16-25-13-5-8-18(15-25)24(27)22-10-4-7-17-6-2-3-9-21(17)22/h2-4,6-7,9-12,14,18,26H,5,8,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHODXBYWAIHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCC(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Hydroxy-5-methoxybenzyl)-3-piperidinyl](1-naphthyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)


![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)

![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)

![2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)
![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5972251.png)